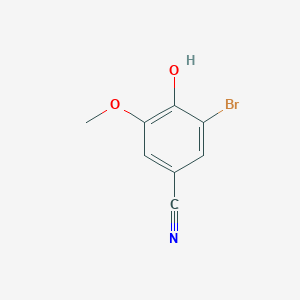
2-Isocyanato-4-methylthiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isocyanato-4-methylthiophene is a chemical compound that is part of the isocyanate family, characterized by the presence of an isocyanate group (-N=C=O). This functional group is known for its high reactivity, which makes it a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals, polymers, and agrochemicals.
Synthesis Analysis
The synthesis of isocyanate derivatives, such as those related to 2-isocyanato-4-methylthiophene, involves the reaction of amines with reagents that can introduce the isocyanate group. For example, 2-cyano(phenylsulfinyl-, p-nitrophenyl-, or o-nitrophenyl-)methylthiophenyl isocyanides, which are structurally related to 2-isocyanato-4-methylthiophene, have been synthesized from 2-aminobenzenethiols . These compounds have shown the ability to undergo ring closure to form benzothiazine derivatives, indicating the versatility of the isocyanate group in cyclization reactions .
Molecular Structure Analysis
The molecular structure of isocyanate compounds is characterized by the linear arrangement of the nitrogen, carbon, and oxygen atoms in the isocyanate group. The bond length and angles around this group are critical for its reactivity. For instance, in the structurally related compound 2-isocyano-4-methylphenyl diphenylacetate, the C≡N bond length was found to be 1.164 Å, and the angle between the OCO and 2-isocyano-4-methylphenyl planes was 69.10° . These structural features are important for understanding the reactivity and interactions of the isocyanate group in 2-isocyanato-4-methylthiophene.
Chemical Reactions Analysis
Isocyanates are known to participate in a variety of chemical reactions. They can undergo addition reactions with nucleophiles, such as amines and alcohols, to form ureas and carbamates, respectively. The stepwise addition of isocyanates to organometallic compounds has been demonstrated, leading to the formation of triazinone derivatives . Additionally, ortho-lithiophenyl isocyanides, which are related to the isocyanate group in 2-isocyanato-4-methylthiophene, have been shown to react with carbonyl compounds to yield a range of products, including isocyanoalcohols and benzoxazines, depending on the reaction conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of isocyanate compounds are influenced by the presence of the isocyanate group. These compounds are typically reactive and can be sensitive to moisture due to their tendency to react with water, forming amines and carbon dioxide. The crystal structure of related isocyanate compounds has revealed hydrogen bonding interactions, which can affect their melting points, solubility, and crystallization behavior . The electronic properties, such as absorption spectra and electrochemical behavior, are also important, as they can influence the applications of these compounds in materials science and as chromogens .
Applications De Recherche Scientifique
Synthesis and Characterization
- 2-Isocyanato-4-methylthiophene has been used in the synthesis of methyl derivatives of heterocyclic compounds, such as 2-, 3-, and 4-methylpyridine, 2-methylthiophene, and 2-methylfuran (Kametani, Fukumoto, & Nomura, 1958). It also plays a role in the formation of unexpected iodination products in chemical reactions, as demonstrated by the synthesis of 3,4,5-triiodo-2-methylthiophene (Patel et al., 2019).
Material Science and Polymer Research
- In material science, it has been used to study the ionochromic and thermochromic phenomena in regioregular polythiophene derivatives, contributing significantly to the development of novel sensors (Lévesque & Leclerc, 1996). Additionally, it finds application in the creation of antimicrobial dyes for polyester fabrics, offering a blend of functional and aesthetic properties (Gafer & Abdel‐Latif, 2011).
Catalysis and Chemical Reactions
- It is used in studies of catalysis and chemical reactions, such as in the catalytic synthesis of methylthiophenes and thiophene from C5 hydrocarbons and hydrogen sulfide (Ryashentseva, Belanova, & Minachev, 1978). This highlights its role in enhancing the efficiency of chemical transformations.
Environmental and Safety Research
- Additionally, 2-Isocyanato-4-methylthiophene has been studied in the context of environmental and safety research. For example, the synthesis of isocyanate DNA adducts is relevant for biomonitoring individuals exposed to xenobiotics, providing insights into occupational health and safety (Beyerbach, Farmer, & Sabbioni, 2006).
Safety and Hazards
2-Isocyanato-4-methylthiophene can cause serious eye irritation and is fatal if inhaled . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It also causes damage to organs (Respiratory system) through prolonged or repeated exposure if inhaled . It is very toxic to aquatic life with long-lasting effects .
Propriétés
IUPAC Name |
2-isocyanato-4-methylthiophene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NOS/c1-5-2-6(7-4-8)9-3-5/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCFFLWPIFNGCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)N=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427803 |
Source


|
| Record name | 2-isocyanato-4-methylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
850375-10-9 |
Source


|
| Record name | 2-isocyanato-4-methylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(3-Aminopropyl)pyrrolidin-2-yl]methanol](/img/structure/B1277604.png)

![2-[2-(Diethylamino)ethoxy]aniline](/img/structure/B1277607.png)


![2-[(E)-2-(1-Methylpyridin-1-ium-2-yl)ethenyl]phenol;iodide](/img/structure/B1277620.png)
![Disodium 5-amino-2-[2-(4-nitro-2-sulphonatophenyl)vinyl]benzenesulphonate](/img/structure/B1277622.png)






